
Einecs 303-690-4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trisodium hydrogen (((3,5,5-trimethylhexyl)imino)bis(methylene))diphosphonate is a chemical compound with the molecular formula C11H24NNa3O6P2 and a molecular weight of 397.23 g/mol. It is a white solid that is highly soluble in water . This compound is primarily used as a corrosion inhibitor, scale inhibitor, and water treatment agent .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of trisodium hydrogen (((3,5,5-trimethylhexyl)imino)bis(methylene))diphosphonate involves the reaction of 3,5,5-trimethylhexylamine with formaldehyde and phosphorous acid under controlled conditions. The reaction typically proceeds as follows:
Step 1: 3,5,5-trimethylhexylamine is reacted with formaldehyde to form an intermediate imine.
Step 2: The intermediate imine is then reacted with phosphorous acid to form the final product, trisodium hydrogen (((3,5,5-trimethylhexyl)imino)bis(methylene))diphosphonate.
Industrial Production Methods
In industrial settings, the production of trisodium hydrogen (((3,5,5-trimethylhexyl)imino)bis(methylene))diphosphonate is carried out in large reactors where the reactants are mixed and heated under controlled conditions to ensure high yield and purity. The product is then purified through crystallization or other separation techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Trisodium hydrogen (((3,5,5-trimethylhexyl)imino)bis(methylene))diphosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonate derivatives.
Reduction: It can be reduced under specific conditions to yield different phosphonate compounds.
Substitution: The compound can undergo substitution reactions where the imino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include various phosphonate derivatives, which have applications in different fields such as water treatment and corrosion inhibition .
Wissenschaftliche Forschungsanwendungen
Trisodium hydrogen (((3,5,5-trimethylhexyl)imino)bis(methylene))diphosphonate has a wide range of scientific research applications:
Chemistry: Used as a reagent in the synthesis of other phosphonate compounds.
Biology: Investigated for its potential use in biological systems as a chelating agent.
Medicine: Explored for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Widely used in water treatment processes to prevent scale formation and corrosion.
Wirkmechanismus
The mechanism of action of trisodium hydrogen (((3,5,5-trimethylhexyl)imino)bis(methylene))diphosphonate involves its ability to chelate metal ions, thereby preventing the formation of insoluble metal salts that cause scale and corrosion . The compound interacts with metal ions through its phosphonate groups, forming stable complexes that are soluble in water .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Trisodium hydrogen (((3,5,5-trimethylhexyl)imino)bis(methylene))diphosphonate
- Triammonium hydrogen ((tetradecylimino)bis(methylene))diphosphonate
- Triammonium hydrogen ((dodecylimino)bis(methylene))diphosphonate
Uniqueness
Trisodium hydrogen (((3,5,5-trimethylhexyl)imino)bis(methylene))diphosphonate is unique due to its specific structure, which provides it with high solubility in water and effective chelating properties. This makes it particularly suitable for applications in water treatment and corrosion inhibition compared to other similar compounds.
Eigenschaften
CAS-Nummer |
94201-99-7 |
|---|---|
Molekularformel |
C11H24NNa3O6P2 |
Molekulargewicht |
397.23 g/mol |
IUPAC-Name |
trisodium;hydron;3,5,5-trimethyl-N,N-bis(phosphonatomethyl)hexan-1-amine |
InChI |
InChI=1S/C11H27NO6P2.3Na/c1-10(7-11(2,3)4)5-6-12(8-19(13,14)15)9-20(16,17)18;;;/h10H,5-9H2,1-4H3,(H2,13,14,15)(H2,16,17,18);;;/q;3*+1/p-3 |
InChI-Schlüssel |
NTDFHCTXJNJLIR-UHFFFAOYSA-K |
Kanonische SMILES |
[H+].CC(CCN(CP(=O)([O-])[O-])CP(=O)([O-])[O-])CC(C)(C)C.[Na+].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


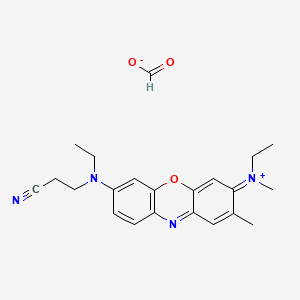
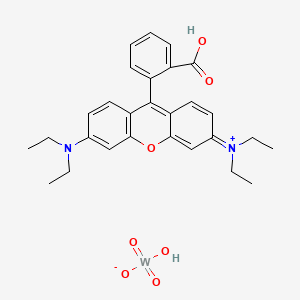
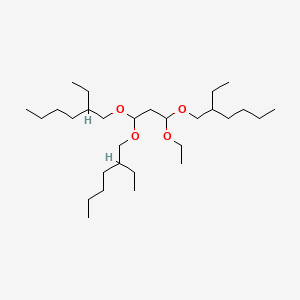
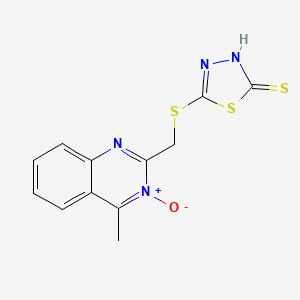
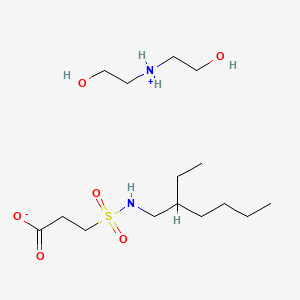
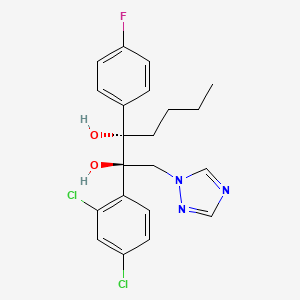
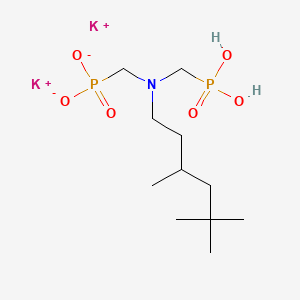
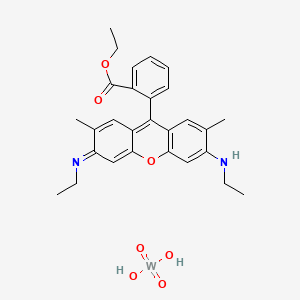

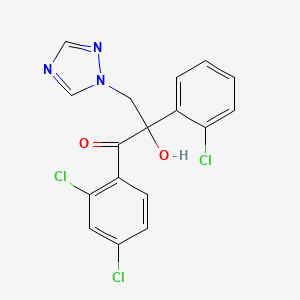
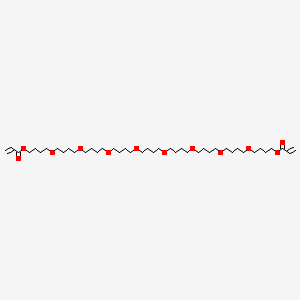

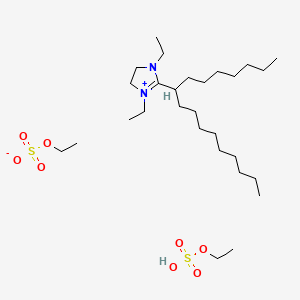
![4-[[4-[(4-Hydroxy-3-methylphenyl)azo]phenyl]azo]-m-cresol](/img/structure/B12690371.png)
